2-(4-Aminopyridin-2-yl)acetonitrile

説明

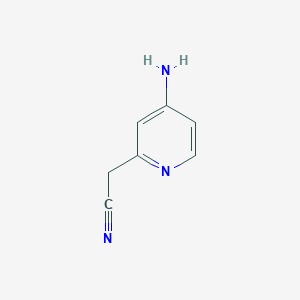

2-(4-Aminopyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H7N3 It features a pyridine ring substituted with an amino group at the 4-position and an acetonitrile group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopyridin-2-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloropyridine and acetonitrile.

Nucleophilic Substitution: 2-Chloropyridine undergoes nucleophilic substitution with sodium cyanide to form 2-cyanopyridine.

Amination: The 2-cyanopyridine is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by:

- Using continuous flow reactors to enhance reaction efficiency and yield.

- Employing catalysts to lower reaction temperatures and improve selectivity.

- Implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

化学反応の分析

Types of Reactions: 2-(4-Aminopyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitro derivatives of the pyridine ring.

Reduction: Primary amines with the structure 2-(4-Aminopyridin-2-yl)ethylamine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

科学的研究の応用

2-(4-Aminopyridin-2-yl)acetonitrile is a chemical compound with a pyridine ring, an amino group, and a nitrile functional group, possessing the molecular formula C7H7N3. It is used in scientific research across medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

This compound is a versatile compound with applications including:

- Medicinal Chemistry It serves as a fundamental building block in synthesizing pharmaceutical compounds, particularly those aimed at treating neurological disorders. It is also used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

- Materials Science It is used in developing organic semiconductors and conductive polymers. Moreover, it is utilized in developing advanced materials like polymers and nanomaterials with specific properties.

- Biological Studies This compound is employed in studying enzyme inhibitors and receptor ligands. It can modulate activity by binding to specific receptors or enzymes.

- Environmental Research It is investigated for potential use in environmental monitoring and remediation.

- Industrial Applications It is utilized in synthesizing agrochemicals and dyes.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

- Reduction The nitrile group can be reduced to form primary amines through catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

- Substitution The amino group can participate in electrophilic aromatic substitution reactions with electrophiles like halogens or sulfonyl chlorides in the presence of a base.

This compound has potential biological activities, especially in neuroprotection and antiproliferative applications.

- Neuroprotective Studies Research indicates that similar compounds can enhance neuronal survival in neurodegeneration models, suggesting potential development of neuroprotective agents based on this chemical structure.

- Antiproliferative Activity Pyridyl-substituted triazoles derived from this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

- Toxicity Assessments New derivatives from related aminopyridine compounds have shown reduced toxicity compared to traditional drugs for neurodegenerative diseases like Alzheimer's, suggesting safer therapeutic options through modifications to the core structure.

作用機序

The mechanism of action of 2-(4-Aminopyridin-2-yl)acetonitrile depends on its application:

Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in neurotransmitter degradation.

Materials Science: In organic semiconductors, it facilitates charge transport through its conjugated system.

類似化合物との比較

2-(4-Aminopyridin-3-yl)acetonitrile: Similar structure but with the amino group at the 3-position.

2-(4-Aminopyridin-5-yl)acetonitrile: Amino group at the 5-position.

2-(4-Aminopyridin-6-yl)acetonitrile: Amino group at the 6-position.

Uniqueness: 2-(4-Aminopyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it particularly valuable in the synthesis of compounds with targeted biological activity.

生物活性

2-(4-Aminopyridin-2-yl)acetonitrile is a compound characterized by a pyridine ring with an amino group and a nitrile functional group. Its molecular formula is C7H7N3, containing seven carbon atoms, seven hydrogen atoms, and three nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and antiproliferative applications.

Neuroprotective Effects

Research indicates that compounds containing aminopyridine structures, including this compound, may exhibit neuroprotective effects . These effects are particularly relevant in the context of neurological disorders such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). The compound's ability to modulate ion channels, specifically potassium channels, is hypothesized to play a role in its neuroprotective properties.

Antiproliferative Activity

While limited research has directly investigated the biological activity of this compound itself, studies on its derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, derivatives synthesized from this compound have been evaluated for their efficacy against cancer cells, indicating potential for further development in cancer therapeutics .

Currently, there is no documented information on the specific mechanism of action for this compound. However, its interactions with ion channels suggest a possible pathway for its biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Safety and Handling

Due to the lack of comprehensive safety data on this compound, it is recommended to handle this compound with caution. General safety precautions should be observed when working with this chemical.

Comparative Analysis of Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(3-Aminopyridin-2-yl)acetonitrile | Similar pyridine structure with amino at 3-position | Different ion channel modulation properties |

| 2-(6-Aminopyridin-2-yl)acetonitrile | Contains an amino group at the 6-position | Exhibits different pharmacological profiles |

| 2-(4-Bromopyridin-2-yl)acetonitrile | Substituted with bromine instead of an amino group | Potentially different reactivity due to bromine |

Case Studies and Research Findings

- Neuroprotective Studies : Research has shown that compounds similar to this compound can enhance neuronal survival in models of neurodegeneration. These studies highlight the potential for developing neuroprotective agents based on this chemical structure.

- Antiproliferative Activity : A study published in "Bioorganic & Medicinal Chemistry" evaluated pyridyl-substituted triazoles derived from this compound against various cancer cell lines, demonstrating significant antiproliferative effects.

- Toxicity Assessments : New derivatives from related aminopyridine compounds have shown reduced toxicity compared to traditional drugs used for neurodegenerative diseases like Alzheimer's disease. This suggests that modifications to the core structure can lead to safer therapeutic options .

特性

IUPAC Name |

2-(4-aminopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGSAGXXJFWLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619254 | |

| Record name | (4-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415912-70-8 | |

| Record name | (4-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。